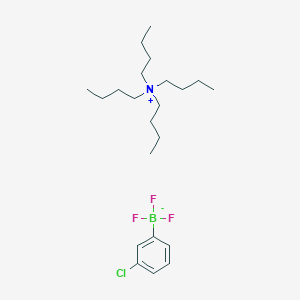

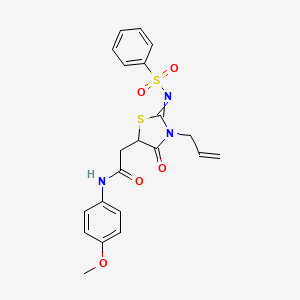

(3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of boron compounds can be complex and often requires careful control of reaction conditions. For example, the synthesis of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes involves the reaction of tetraphenyltetrasilanes with trifluoromethanesulfonic acid . While this does not directly relate to the synthesis of (3-Chlorophenyl)trifluoroboranuide, it demonstrates the reactivity of boron compounds with various reagents and the potential for creating a wide range of boron-based structures.

Molecular Structure Analysis

Boron compounds often exhibit unique structural characteristics due to the electron-deficient nature of boron. For instance, the distorted octahedral coordination of the central silicon atoms in tetrakis(trifluoromethanesulfonato)tetrasilanes is a result of Si···O interactions . This highlights the potential for unusual geometries and coordination environments in boron compounds, which could also be relevant for the molecular structure analysis of (3-Chlorophenyl)trifluoroboranuide.

Chemical Reactions Analysis

Boron compounds are known for their reactivity in various chemical reactions. Tris(pentafluorophenyl)borane, for example, is a strong Lewis acid that can catalyze hydrometallation reactions, alkylations, and aldol-type reactions . This suggests that (3-Chlorophenyl)trifluoroboranuide could also participate in similar types of reactions due to the presence of a boron center capable of acting as a Lewis acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of boron compounds can be quite diverse. The papers provided do not directly discuss the properties of (3-Chlorophenyl)trifluoroboranuide, but they do mention properties of related compounds. For example, the reactivity of tetrasilanes with various reagents indicates that boron compounds can be versatile in chemical synthesis . Additionally, the strong Lewis acidity of B(C6F5)3 suggests that related boron compounds might also exhibit significant Lewis acidity, which could influence their physical properties, such as solubility and volatility .

Wissenschaftliche Forschungsanwendungen

Fluoride Ion-Catalyzed Reactions

- Research by Nakamura and Uneyama (2007) focuses on the fluoride ion-catalyzed 1,2-desilylative defluorination, illustrating the use of fluorinated compounds in synthesizing difluorostyrenes, demonstrating the versatility of fluorinated reagents in organic synthesis (Nakamura & Uneyama, 2007).

Complex Formation and Catalysis

- A study by Lee et al. (2003) on thallium complexes with meso-tetra-(p-chlorophenyl)porphyrin provides insights into the structural and electronic characteristics of these complexes, potentially useful for catalytic or materials science applications (Lee et al., 2003).

Gold-Catalyzed Cycloisomerization

- Research by Cheong et al. (2008) on gold-catalyzed cycloisomerization of 1,5-allenynes demonstrates the use of precious metal complexes in facilitating novel organic transformations, highlighting the role of complex catalysts in synthetic chemistry (Cheong et al., 2008).

Lewis Acid Applications

- Erker (2005) discusses the applications of tris(pentafluorophenyl)borane as a strong boron Lewis acid in various reactions, including catalytic hydrometallation and aldol-type reactions. This research emphasizes the broad utility of strong Lewis acids in organic synthesis (Erker, 2005).

Luminescent Agents for Imaging

- A study by Amoroso et al. (2008) explores the use of a 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation as a thiol-reactive luminescent agent for fluorescence microscopy, highlighting the potential of organometallic compounds in bioimaging applications (Amoroso et al., 2008).

Antitumor Activity and Molecular Docking

- Research on the antitumor evaluation and molecular docking study of substituted compounds by Al-Suwaidan et al. (2015) indicates the medicinal chemistry applications of chlorophenyl and trifluoromethyl groups in designing potential therapeutic agents (Al-Suwaidan et al., 2015).

Eigenschaften

IUPAC Name |

(3-chlorophenyl)-trifluoroboranuide;tetrabutylazanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C6H4BClF3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZCYMNTHJMIEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)Cl)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40BClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B2521273.png)

![(3,4-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2521274.png)

![N-[(5-butan-2-ylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2521284.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone](/img/structure/B2521293.png)

![2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid](/img/structure/B2521294.png)